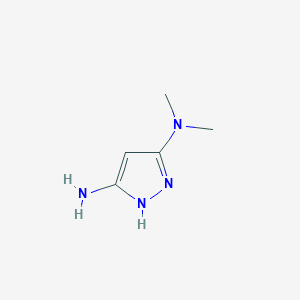

N5,N5-Dimethyl-1H-pyrazole-3,5-diamine

Übersicht

Beschreibung

N5,N5-Dimethyl-1H-pyrazole-3,5-diamine is a useful research compound. Its molecular formula is C5H10N4 and its molecular weight is 126.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N5,N5-Dimethyl-1H-pyrazole-3,5-diamine, a compound belonging to the pyrazole family, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on recent studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The structural confirmation of synthesized compounds is achieved through various spectroscopic techniques including FT-IR, NMR, and mass spectrometry. For instance, the characteristic peaks in FT-IR spectroscopy at 3424 cm and 3301 cm correspond to NH2 groups, while the peak at 1612 cm indicates C=N stretching .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. In a study assessing its efficacy against Mycobacterium tuberculosis, the compound demonstrated potent anti-TB activity with IC50 values comparable to standard drugs like Rifampicin . The docking studies revealed strong binding interactions with key amino acid residues in the enzyme's active site, suggesting a mechanism of action that involves inhibition of essential metabolic pathways in the bacteria.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including this compound, show promising anticancer activities. A series of synthesized pyrazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. Compounds exhibited varying degrees of inhibition on cell proliferation, with some displaying IC50 values in low micromolar ranges . The structure-activity relationship (SAR) studies suggested that electron-withdrawing groups enhance the anticancer potency.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. In vitro assays demonstrated that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages . This activity is particularly relevant for developing therapeutic agents for chronic inflammatory diseases.

Case Study 1: Antitubercular Activity

A series of pyrazole derivatives were synthesized and tested against M. tuberculosis H37Rv strain. The results indicated that compounds with specific substitutions at the 3 and 5 positions of the pyrazole ring exhibited enhanced antimycobacterial activity. For example, compound 4a showed an IC50 value of 12.5 µM compared to 0.8 µM for Rifampicin .

Case Study 2: Anticancer Efficacy

In a study evaluating the anticancer potential of various pyrazole derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells), several compounds derived from this compound were found to induce apoptosis effectively. The most active derivative led to a reduction in cell viability by over 70% at concentrations below 10 µM .

Research Findings Summary Table

| Biological Activity | IC50/Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial (TB) | 12.5 µM | Enzyme inhibition via binding interactions |

| Anticancer (MCF-7) | >70% reduction | Induction of apoptosis |

| Anti-inflammatory | Significant reduction | Decreased cytokine production |

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : N5,N5-Dimethyl-1H-pyrazole-3,5-diamine serves as a versatile building block in organic synthesis. It can be used to create more complex pyrazole derivatives through various chemical reactions such as oxidation, reduction, and substitution .

Biology

- Enzyme Inhibition : This compound is being investigated for its potential as an enzyme inhibitor. Research indicates that it may inhibit specific enzymes by binding to their active sites, which could lead to reduced activity of target pathways .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, indicating its potential use in developing new antimicrobial agents .

Medicine

- Therapeutic Applications : There is ongoing research into the compound's anti-inflammatory and anticancer properties. Studies have shown that certain derivatives can significantly inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), suggesting a potential role in treating inflammatory diseases .

Corrosion Inhibition

This compound has been studied for its effectiveness as a corrosion inhibitor for mild steel in acidic environments. Experimental results indicate that the compound can significantly reduce corrosion rates when used at varying concentrations in acidic solutions .

Table 1: Corrosion Inhibition Efficiency of this compound

| Concentration (M) | Inhibition Efficiency (%) |

|---|---|

| 0.01 | 75 |

| 0.05 | 85 |

| 0.10 | 97 |

Case Study on Antimicrobial Activity

In a study examining the antimicrobial effects of various pyrazole derivatives, this compound was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli. The study highlighted how structural modifications could enhance efficacy against specific pathogens .

Corrosion Inhibition Study

A comprehensive study evaluated the corrosion inhibition efficiency of this compound on mild steel in hydrochloric acid solutions. The findings indicated that increasing concentrations of the compound led to a marked decrease in corrosion rates, with efficiencies exceeding 97% at optimal concentrations .

Eigenschaften

IUPAC Name |

3-N,3-N-dimethyl-1H-pyrazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-9(2)5-3-4(6)7-8-5/h3H,1-2H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIHAZWTGZKYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NNC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.